molecular formula C8H4FN3O B2678667 2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile CAS No. 1820603-76-6

2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile

Cat. No.: B2678667
CAS No.: 1820603-76-6
M. Wt: 177.138
InChI Key: QKYAXEPBTUFVOP-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound with the molecular formula C8H4FN3O. It is a derivative of benzoxazole, which is known for its diverse applications in medicinal chemistry and material science. The presence of fluorine and nitrile groups in its structure enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated nitriles. One common method includes the reaction of 2-aminophenol with 2-fluorobenzonitrile under basic conditions, often using a catalyst such as zinc oxide (ZnO) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.

    Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution products: Depending on the nucleophile used, various substituted benzoxazole derivatives can be formed.

    Oxidation products: Nitro derivatives or quinones.

    Reduction products: Amines or hydroxylamines.

Scientific Research Applications

2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile in biological systems involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, while the nitrile group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-benzoxazole-5-carbonitrile: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    6-Fluoro-1,3-benzoxazole-5-carbonitrile: Lacks the amino group, affecting its ability to participate in certain reactions.

    2-Amino-6-chloro-1,3-benzoxazole-5-carbonitrile: Chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile is unique due to the presence of both fluorine and nitrile groups, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry and material science.

Properties

IUPAC Name

2-amino-6-fluoro-1,3-benzoxazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O/c9-5-2-7-6(1-4(5)3-10)12-8(11)13-7/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYAXEPBTUFVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=C(O2)N)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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